4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-21-6-10-26(11-7-21)20-5-8-23-19(17-20)18-22/h5,8,17,21H,2,6-7,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIXJQNYIMGWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC(=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic molecule belonging to the class of quinazoline derivatives. Its intricate structure, characterized by multiple functional groups, suggests significant potential for biological activity, particularly in the context of medicinal chemistry and cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 343.5 g/mol. The presence of both piperidine and piperazine moieties enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and other diseases. Key mechanisms include:
- Kinase Inhibition : Quinazoline derivatives are often explored as kinase inhibitors. The compound's structure may allow it to bind effectively to various kinases implicated in tumor growth and proliferation.
- Histone Demethylase Inhibition : Similar compounds have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone modification. Studies indicate that modifications in the piperidine ring can significantly enhance inhibitory activity against LSD1 .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | Various kinases | TBD | |
| LSD1 Inhibition | Histone demethylation | 62 nM | |
| A2A Receptor Antagonism | Neurodegenerative disorders | TBD |
Case Studies
Case Study 1: Kinase Inhibition
In a study assessing the binding affinity of various derivatives, compounds structurally similar to this compound were shown to exhibit significant kinase inhibition, indicating potential for targeted cancer therapy .
Case Study 2: LSD1 Inhibition
Research demonstrated that modifications in the piperidine structure could enhance selectivity and potency against LSD1. For instance, a related compound showed an IC50 value of 62 nM against human recombinant LSD1, highlighting the importance of structural features in therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but exhibit distinct substituents and pharmacological profiles:
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Key Features :
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Key Features :
- Implications :
- The fluorobenzyl group may improve blood-brain barrier penetration, while the octyl chain increases lipophilicity.
4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile
- Key Features :
- Implications :
- The smaller azetidine ring may enhance conformational rigidity, and the benzofuran moiety could influence cytochrome P450 interactions.
Data Table: Comparative Analysis
Preparation Methods
Functionalization of the Piperidine Core
To introduce the ethynyloxy linker at the 4-position of the piperidine ring, the hydroxyl group of piperidin-4-ol (derived from piperidin-4-one via reduction) is activated as a tosylate or mesylate. This intermediate undergoes nucleophilic substitution with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60–80°C . The reaction typically proceeds with moderate yields (60–75%), necessitating chromatographic purification to isolate the ethynyloxy-piperidine intermediate.
Table 1: Reaction Conditions for Ethynyloxy Linker Installation
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Propargyl bromide | K2CO3 | DMF | 60–80 | 65–75 |
| Propargyl chloride | Cs2CO3 | THF | 50–60 | 55–65 |
Coupling with 4-Ethylpiperazine
The ethylpiperazine moiety is introduced via a nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC). The latter approach, though less common for this specific compound, offers regioselectivity when the alkyne is positioned to react with an azide-functionalized ethylpiperazine. Alternatively, a straightforward alkylation using 1-ethylpiperazine and the ethynyloxy-piperidine intermediate in acetonitrile at reflux achieves coupling efficiencies of 70–80% . Excess ethylpiperazine (1.5 equiv) and prolonged reaction times (12–18 hours) are employed to drive the reaction to completion.
Installation of the Pyridine-2-carbonitrile Group
The pyridine-2-carbonitrile moiety is incorporated via Buchwald-Hartwig amination, leveraging palladium catalysis to couple the piperidine nitrogen with a halogenated pyridine precursor. For example, 2-chloropyridine-4-carbonitrile reacts with the piperidine intermediate in the presence of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) in toluene at 100°C . This method affords the final product in 60–70% yield after recrystallization.
Key Challenges :
-
Regioselectivity : Competing reactions at alternative pyridine positions necessitate careful ligand selection.
-
Cyanide Stability : The carbonitrile group is sensitive to hydrolysis under acidic conditions, requiring anhydrous reaction environments.
Optimization and Scalability Considerations
Scale-up efforts face hurdles in maintaining reaction efficiency. For instance, the reduction step using LiAlH4 becomes exothermic at larger scales, necessitating controlled addition and cooling. Alternatives like catalytic hydrogenation (H2/Pd-C) are explored but exhibit lower yields (~50%) for piperidin-4-one synthesis .
Purification strategies, including column chromatography and recrystallization from ethanol/water mixtures, are critical for isolating the final compound with ≥95% purity. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm structural integrity, with characteristic signals for the alkyne (δ 2.5–3.0 ppm in 1H NMR) and carbonitrile (ν ~2230 cm−1 in IR) .
Q & A
Basic Questions
Q. What are the key synthetic steps and analytical techniques for 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile?
- Synthesis : The compound is synthesized via multi-step reactions, including:
- Step 1 : Alkynylation of the piperidine ring with a propargyl bromide derivative under Sonogashira coupling conditions.
- Step 2 : Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and a palladium catalyst.
- Step 3 : Cyanopyridine ring formation through cyclization using a nitrile precursor.
- Critical parameters : Temperature (60–80°C), solvent (DMF or THF), and catalyst (Pd(PPh₃)₄) .
- Analytical validation :
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and functional group integration.
- HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95%).
- Mass spectrometry (HRMS) validates molecular weight (C₂₄H₃₁N₅O, calc. 405.25) .
Q. How is the compound structurally characterized to ensure fidelity to the target molecule?
- X-ray crystallography resolves π-π stacking between the pyridine and piperazine rings, critical for binding pocket compatibility.
- FT-IR spectroscopy identifies key functional groups (e.g., C≡N stretch at 2230 cm⁻¹, C-O-C at 1250 cm⁻¹).
- Elemental analysis (CHNS) verifies stoichiometry (e.g., N%: calc. 17.28%, obs. 17.15%) .
Q. What preliminary assays evaluate its biological activity?
- Kinase inhibition screening : Use ADP-Glo™ assays against a panel of 50 kinases (e.g., CDK2, EGFR, Aurora B) at 1–10 µM.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ calculation).
- Structural analogs (e.g., pyrazine-2-carbonitrile derivatives) show IC₅₀ values <100 nM for CDK2, suggesting a scaffold-specific mechanism .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. DMSO), catalyst loading (5–10 mol%), and reaction time (12–48 hrs).
- Side reaction mitigation :
- Byproduct A (dimerization product): Reduced by degassing solvents to prevent radical intermediates.
- Byproduct B (over-alkylation): Controlled via slow addition of electrophilic reagents.
Q. How to resolve contradictions in kinase inhibition data across studies?
- Hypothesis : Discrepancies may arise from assay conditions (ATP concentration, pH) or compound solubility.
- Methodology :
- Comparative assays : Re-test activity under uniform conditions (1 mM ATP, pH 7.4).
- Solubility adjustment : Use co-solvents (e.g., 0.1% DMSO) to ensure compound dissolution.
- Structural analysis : Overlay crystal structures of kinase-compound complexes to identify binding mode variances .
Q. What structure-activity relationship (SAR) strategies identify critical functional groups?
- Systematic modifications :
- Region 1 (Piperazine) : Replace ethyl with cyclopropyl to enhance lipophilicity (logP shift from 2.1 to 2.8).
- Region 2 (Cyanopyridine) : Substitute -CN with -CF₃; observe 3-fold loss in CDK2 inhibition, confirming the nitrile’s role in H-bonding.
- Techniques :
- Molecular docking (AutoDock Vina) predicts binding poses with kinase ATP pockets.
- Free-energy perturbation (FEP) quantifies contributions of substituents to binding affinity .
Q. How to address low aqueous solubility in in vivo studies?
- Formulation strategies :
- Nanoemulsions : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2).
- Prodrug design : Introduce phosphate esters at the piperidine oxygen for pH-dependent release.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
